molecular formula C4H5Cl B1585787 4-Chloro-1-butyne CAS No. 51908-64-6

4-Chloro-1-butyne

Cat. No.: B1585787
CAS No.: 51908-64-6
M. Wt: 88.53 g/mol
InChI Key: SCALDUUTBUBDKM-UHFFFAOYSA-N
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Description

4-Chloro-1-butyne (CAS: 51908-64-6) is a terminal alkyne with the molecular formula C₄H₅Cl. Its structure consists of a four-carbon chain with a chlorine atom on the terminal carbon (C4) and a triple bond between C1 and C2. This configuration imparts significant reactivity, particularly in nucleophilic substitutions and cycloaddition reactions, due to the electron-withdrawing effect of the chlorine atom and the electrophilic nature of the triple bond . It is synthesized via methods such as chlorination of 3-buten-1-ol or displacement reactions of tosylates, achieving yields up to 95% . Applications include its use as a building block in stereoselective synthesis of piperidines and other heterocycles .

Preparation Methods

Synthesis via Propargyl Alcohol Chlorination

One of the common laboratory methods for preparing 4-Chloro-1-butyne involves the conversion of propargyl alcohol to the corresponding chloroalkyne by substitution of the hydroxyl group with chlorine.

  • Reaction: Propargyl alcohol + thionyl chloride (SOCl₂) → this compound
  • Conditions: Anhydrous environment to minimize by-product formation.
  • Mechanism: The hydroxyl group is replaced by a chlorine atom via nucleophilic substitution.
  • Notes: This method is straightforward and widely used in organic synthesis laboratories for producing this compound with good purity.

Chlorination of 1-Butyne

Industrial and synthetic organic chemistry settings often prepare this compound by direct chlorination of 1-butyne.

  • Reaction: 1-Butyne + Cl₂ (chlorine gas) → this compound
  • Catalyst: Iron(III) chloride (FeCl₃) is commonly used to facilitate the reaction.
  • Conditions: Controlled temperature and pressure to optimize yield and minimize side reactions.
  • Outcome: This method provides high yield and purity suitable for industrial scale production.
  • Mechanistic Insight: The electrophilic chlorine attacks the alkyne, substituting at the terminal position.

Dehydrohalogenation of cis-1,2-Dichloro-1-alkenes

A notable synthetic route reported in the literature involves the dehydrohalogenation of cis-1,2-dichloro-1-alkenes using potassium hydroxide in butanol.

  • Reaction: cis-1,2-Dichloro-1-butene + KOH (in butanol) → this compound + KCl + H₂O
  • Conditions: Heating under reflux to facilitate elimination.
  • Yield: Good yields reported for 1-chloro-1-alkynes including this compound.
  • Mechanism: Base-induced elimination of hydrogen chloride (HCl) from vicinal dichloroalkene leads to formation of the chloroalkyne.
  • Advantages: This method avoids direct halogenation of alkynes and allows access to chloroalkynes from alkenyl precursors.

Chlorination with Sodium Hypochlorite

Another preparative method involves the chlorination of terminal alkynes (such as 1-butyne) with sodium hypochlorite (NaOCl).

  • Reaction: 1-Butyne + NaOCl → this compound
  • Conditions: Stirring at low temperature (around 0°C) for extended periods (up to 80 hours).
  • Yield: Moderate to good yields; slower reaction but practical.
  • Mechanism: Proposed to proceed via a carbonium ion intermediate where electrophilic chlorine attacks the alkyne.
  • Notes: This method is useful for synthesizing various 1-chloro-1-alkynes and is adaptable for deuterated analogues.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Mechanism Yield/Notes
Propargyl alcohol chlorination Propargyl alcohol Thionyl chloride, anhydrous Nucleophilic substitution Good purity, common lab method
Chlorination of 1-butyne 1-Butyne Cl₂ gas, FeCl₃ catalyst Electrophilic chlorination High yield, industrial scale
Dehydrohalogenation of dichloroalkene cis-1,2-Dichloro-1-butene KOH in butanol, reflux Base-induced elimination Good yield, avoids direct halogenation
Chlorination with sodium hypochlorite 1-Butyne NaOCl, 0°C, long reaction time Electrophilic substitution via carbonium ion Moderate yield, slow but practical

Research Findings and Mechanistic Insights

  • The dehydrohalogenation method is efficient for synthesizing 1-chloro-1-alkynes, including this compound, by elimination of HCl from vicinal dichloroalkenes. This method was reported to give good yields and can be applied to both normal and deuterated compounds, which are valuable in molecular spectroscopy studies.

  • The sodium hypochlorite chlorination of terminal alkynes, while slower, produces this compound in satisfactory yields. The reaction likely proceeds through a carbonium ion intermediate, as free radical pathways were ruled out due to the absence of side products. This method also allows for the preparation of isotopically labeled derivatives.

  • Industrial chlorination using chlorine gas and iron(III) chloride catalyst is a robust method for large-scale production, offering controlled reaction parameters to maximize yield and purity.

  • The propargyl alcohol chlorination method is favored in laboratory synthesis due to simplicity and availability of starting materials, though it requires strictly anhydrous conditions to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-butyne undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of different substituted alkynes.

    Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkanes or haloalkenes.

    Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to yield alkenes or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium alkoxides are commonly used under basic conditions.

    Addition Reactions: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are used under ambient or slightly elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products:

    Nucleophilic Substitution: Substituted alkynes with various functional groups.

    Addition Reactions: Dihaloalkanes, haloalkenes.

    Oxidation and Reduction: Carbonyl compounds, alkenes, alkanes.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
4-Chloro-1-butyne serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of pharmaceuticals and agrochemicals.

Reactivity Overview
The compound is characterized by its carbon-carbon triple bond and a chlorine substituent, which enhances its electrophilic nature. This allows for:

  • Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, facilitating the formation of substituted alkynes.
  • Addition Reactions : The triple bond can undergo addition with halogens and hydrogen halides to yield dihaloalkanes or haloalkenes.
  • Oxidation and Reduction : It can be oxidized to form carbonyl compounds or reduced to yield alkenes or alkanes.

Biological Applications

Precursor in Biochemical Studies
In biological research, this compound is utilized as a precursor for synthesizing biologically active molecules. This application aids in studying biochemical pathways and mechanisms, particularly in drug discovery and development.

Medicinal Chemistry
The compound has been explored for its potential in developing therapeutic agents. Notably, it has been investigated for designing enzyme inhibitors and receptor modulators that could lead to novel treatments for various diseases.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals and polymers with unique properties. Its ability to participate in polymerization reactions makes it a valuable intermediate in materials science.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound in synthesizing a series of novel enzyme inhibitors. The compound's reactivity allowed for efficient modification of lead compounds, enhancing their potency and selectivity against target enzymes.

Case Study 2: Agrochemical Development

Research focused on utilizing this compound as an intermediate in synthesizing new agrochemicals aimed at pest control. The compound facilitated the formation of active ingredients that exhibited improved efficacy compared to existing products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-butyne involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon-carbon triple bond more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 4-Chloro-1-butyne are best understood through comparisons with other halogenated alkynes and alkenes. Below is a detailed analysis:

Table 1: Structural and Reactivity Comparison

Compound Name Molecular Formula Key Structural Features Reactivity Profile Applications
This compound C₄H₅Cl Terminal Cl, triple bond (C1–C2) High electrophilicity; participates in nucleophilic substitutions, cyclizations Synthesis of chiral piperidines, intermediates in drug discovery
4-Iodo-1-butyne C₄H₅I Terminal I, triple bond (C1–C2) Higher reactivity in substitutions (I > Cl); weaker C–I bond facilitates leaving Preferred for reactions requiring facile halogen displacement
4,4-Dichloro-1-butyne C₄H₄Cl₂ Two terminal Cl atoms, triple bond Enhanced electrophilicity; undergoes reduction to this compound Precursor for monohalogenated alkynes; used in cross-coupling reactions
3-Chloropent-1-yne C₅H₇Cl Cl on C3, triple bond (C1–C2) Altered electronic effects due to Cl position; less reactive in terminal substitutions Study of electronic effects on alkyne reactivity
4-Chloro-2-methylbut-1-ene C₅H₉Cl Cl on C4, double bond (C1–C2), methyl on C2 Lower reactivity vs. alkynes; participates in electrophilic additions Intermediate in polymer chemistry

Key Findings from Comparative Studies

Halogen Type and Reactivity: Iodine vs. Chlorine: 4-Iodo-1-butyne exhibits superior leaving-group ability compared to this compound due to iodine’s larger atomic radius and lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Cl: 327 kJ/mol). This makes iodo derivatives more reactive in SN2 substitutions . Dichloro vs. Monochloro: The dual chlorine atoms in 4,4-Dichloro-1-butyne increase its electrophilicity, enabling selective reductions (e.g., LiAlH₄) to yield this compound. This property is exploited in stepwise synthetic pathways .

Positional Effects of Halogens :

  • Moving the chlorine from the terminal (C4 in this compound) to an internal position (C3 in 3-Chloropent-1-yne) reduces electrophilicity at the triple bond. This alters reaction outcomes, favoring cyclizations over direct substitutions .

Triple Bond vs. Double Bond Systems: Compared to alkenes like 4-Chloro-2-methylbut-1-ene, this compound’s triple bond enables unique reactivity, such as [2+2] cycloadditions and metal-catalyzed couplings. The sp-hybridized carbons also enhance acidity (pKa ~25) for deprotonation in organometallic reactions .

Biological Activity

4-Chloro-1-butyne (C4H5Cl) is an organochlorine compound characterized by its alkyne functional group. Its biological activity has been the subject of various studies, particularly in the context of its potential applications in medicinal chemistry and synthetic biology.

  • Molecular Formula : C4H5Cl
  • Molecular Weight : 88.54 g/mol
  • CAS Number : 51908-64-6
  • Structure : Linear structure formula is represented as HCCCH2CH2Cl.

Synthesis and Derivatives

This compound can be synthesized through various methods, including halogenation of alkynes. It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's chlorinated structure plays a crucial role in its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-Cancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The compound's ability to induce apoptosis in certain cancer cell lines has been documented, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It was found to reduce inflammation markers in animal models, indicating potential applications in treating inflammatory diseases.

Case Studies

  • Antibacterial Activity : A study conducted on the antibacterial effects of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antimicrobial agent.
  • Cancer Cell Proliferation : In a controlled experiment, this compound was tested on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours.
  • Inflammation Model : In a rat model of induced paw edema, administration of this compound resulted in a notable decrease in paw thickness compared to control groups, suggesting effective anti-inflammatory action.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
Anti-cancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces edema in rat model

Properties

IUPAC Name

4-chlorobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl/c1-2-3-4-5/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCALDUUTBUBDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199873
Record name 4-Chloro-1-butyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51908-64-6
Record name 4-Chloro-1-butyne
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobut-1-yne
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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